

Application Notes and Protocols for 3-Hydroxy-2-iodopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Iodopyridin-3-ol*

Cat. No.: B189409

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 3-Hydroxy-2-iodopyridine as a versatile building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This compound serves as a valuable precursor for the synthesis of a wide range of substituted 3-hydroxypyridine derivatives, a scaffold present in numerous biologically active molecules.

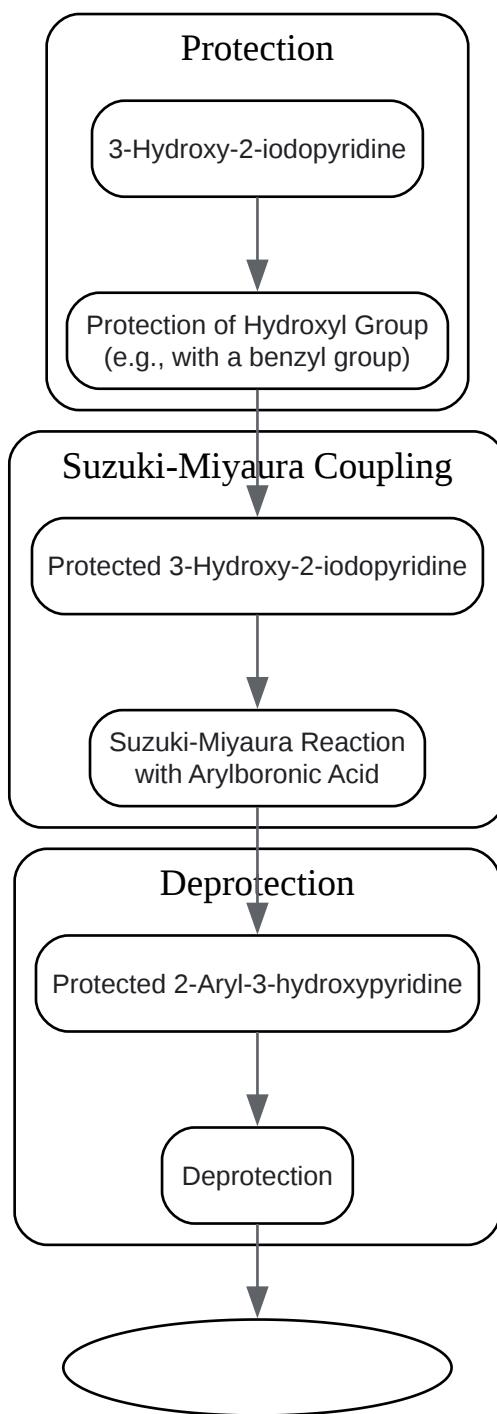
Introduction

3-Hydroxy-2-iodopyridine is a key synthetic intermediate possessing two reactive sites: a hydroxyl group amenable to O-alkylation or conversion to a triflate, and an iodo group at the 2-position, which is highly reactive in various cross-coupling reactions. The pyridine nitrogen also influences the reactivity of the ring system. This combination of functionalities allows for the regioselective introduction of diverse substituents, making it a valuable tool in the synthesis of complex molecules for drug discovery and materials science.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Data for 3-Hydroxy-2-iodopyridine

Property	Value
CAS Number	40263-57-8
Molecular Formula	C ₅ H ₄ INO
Molecular Weight	221.00 g/mol
Appearance	White to tan crystalline solid
Melting Point	189-193 °C[1]
Solubility	Slightly soluble in water


Safety Precautions: 3-Hydroxy-2-iodopyridine is classified as harmful and an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated fume hood.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. While direct coupling with 3-Hydroxy-2-iodopyridine can be challenging due to potential interference from the acidic hydroxyl group, a common and effective strategy involves the protection of the hydroxyl group prior to the cross-coupling reaction. A subsequent deprotection step reveals the desired 2-aryl-3-hydroxypyridine.

Alternatively, the hydroxyl group can be converted to a triflate, which can then participate in a Suzuki-Miyaura coupling to introduce a substituent at the 3-position after the 2-position has been functionalized.

Experimental Workflow: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-Aryl-3-hydroxypyridines.

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Protected 2-Iodopyridine Derivative

This protocol is a general guideline based on established procedures for similar substrates. Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

- Protected 3-hydroxy-2-iodopyridine (e.g., 3-(benzyloxy)-2-iodopyridine) (1.0 equiv)
- Arylboronic acid (1.1 - 1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0 - 3.0 equiv)
- Degassed solvent (e.g., 1,4-Dioxane/ H_2O , Toluene/ H_2O)

Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add the protected 3-hydroxy-2-iodopyridine, the arylboronic acid, and the base.
- Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
- Under a positive flow of inert gas, add the palladium catalyst.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Conditions and Expected Outcomes

Entry	Arylboronic Acid	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Expected Yield of 4-Aryl-2-bromopyridine (%)
1	Phenylboronic acid	Pd(PPh ₃) 4 (3)	K ₂ CO ₃ (2)	Dioxane/ H ₂ O (4:1)	80-90	4-12	85-95
2	4-Methoxyphenylboronic acid	PdCl ₂ (dpf) (3)	Cs ₂ CO ₃ (2)	Toluene/ H ₂ O (4:1)	90-100	6-16	80-90
3	3-Tolylboronic acid	Pd(PPh ₃) 4 (5)	K ₃ PO ₄ (3)	DMF/H ₂ O (5:1)	80	4-8	82-92
4	2-Thiophenboronic acid	Pd(PPh ₃) 4 (3)	K ₂ CO ₃ (2)	Dioxane/ H ₂ O (4:1)	85	6-14	75-85

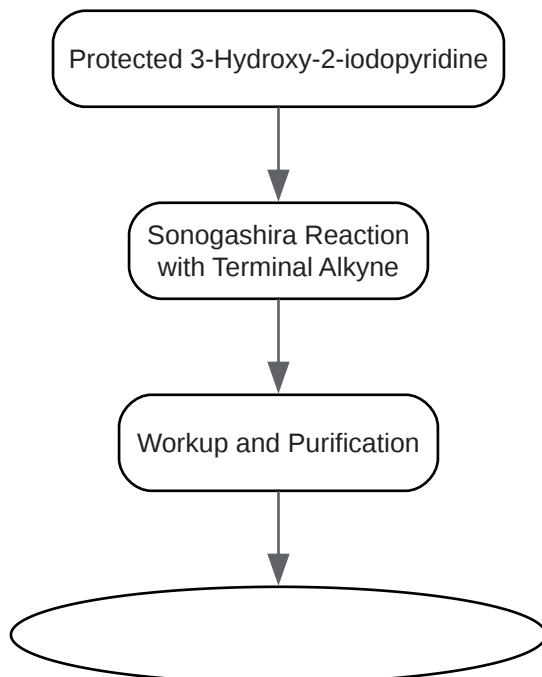
Note:

Yields

are

estimates

based on
analogous


reactions

and may
vary.

Application 2: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties into the 3-hydroxypyridine scaffold, which can then be further elaborated or may themselves impart biological activity. Similar to the Suzuki coupling, protection of the hydroxyl group is often a prudent step.

Experimental Workflow: Sonogashira Coupling

[Click to download full resolution via product page](#)

Caption: Workflow for the Sonogashira coupling of a protected 3-Hydroxy-2-iodopyridine.

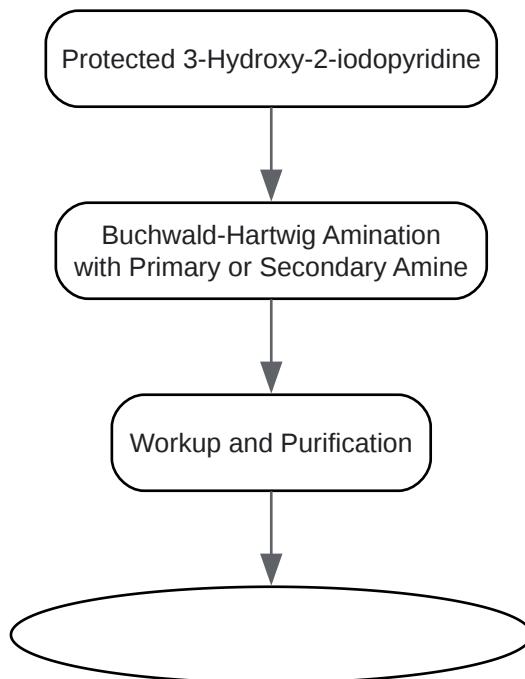
Protocol: General Procedure for Sonogashira Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

- Protected 3-hydroxy-2-iodopyridine (1.0 equiv)
- Terminal alkyne (1.1 - 1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%)

- Copper(I) iodide (CuI, 1-5 mol%)
- Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
- Anhydrous solvent (e.g., THF, DMF, or Toluene)


Procedure:

- To a dry Schlenk flask, add the protected 3-hydroxy-2-iodopyridine, palladium catalyst, and copper(I) iodide.
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the anhydrous solvent and the amine base.
- Add the terminal alkyne dropwise via syringe.
- Stir the reaction mixture at room temperature or heat as required (typically 25-70 °C).
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the 3-hydroxypyridine core, a common feature in many pharmaceutical agents.

Experimental Workflow: Buchwald-Hartwig Amination

[Click to download full resolution via product page](#)

Caption: Workflow for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general procedure and optimization of the ligand, base, and solvent may be necessary for challenging substrates.

Materials:

- Protected 3-hydroxy-2-iodopyridine (1.0 equiv)
- Amine (1.1 - 1.5 equiv)
- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$, 1-5 mol%)
- Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1-1.2 times the Pd loading)
- Strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4 , 1.2 - 2.0 equiv)

- Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
- Add the protected 3-hydroxy-2-iodopyridine and the amine.
- Add the anhydrous solvent.
- Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature.
- Dilute with an organic solvent and filter through a plug of celite.
- Wash the filtrate with water and brine, dry, and concentrate.
- Purify the product by column chromatography.

Biological Activity of 3-Hydroxypyridine Derivatives

The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific IC_{50} values for compounds derived directly from 3-Hydroxy-2-iodopyridine are not readily available in the initial literature search, related structures have shown promise in various therapeutic areas. For instance, substituted 3-hydroxypyridin-2(1H)-ones have been identified as inhibitors of influenza A endonuclease.^[1] The synthetic routes described above provide access to novel analogs that can be screened for a variety of biological targets, including but not limited to:

- Kinase Inhibition: The pyridine core can act as a hinge-binding motif in many protein kinases.
- Antiviral Agents: As demonstrated by the influenza endonuclease inhibitors.^[1]

- Antibacterial and Antifungal Agents: The introduction of various lipophilic and hydrogen-bonding groups can lead to compounds with antimicrobial properties.
- Central Nervous System (CNS) Agents: The pyridine moiety is present in many CNS-active drugs.

The protocols provided herein offer a foundation for the synthesis of libraries of 3-hydroxypyridine derivatives for screening in drug discovery programs.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical mechanism of action for a kinase inhibitor derived from 3-Hydroxy-2-iodopyridine, where the compound binds to the ATP-binding site of a target kinase, thereby inhibiting downstream signaling.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway.

These application notes and protocols are intended to guide researchers in the effective use of 3-Hydroxy-2-iodopyridine as a versatile synthetic building block. By employing the described cross-coupling reactions, a diverse array of novel 3-hydroxypyridine derivatives can be accessed for further investigation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 3-Hydroxy-2-iodopyridine in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189409#experimental-procedures-using-3-hydroxy-2-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com